2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Lipophilicity Physicochemical property comparison Membrane permeability

2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a synthetic heterocyclic compound belonging to the tetrahydroquinazoline-4-thione family, characterized by a partially saturated 5,6,7,8-tetrahydroquinazoline core bearing a C=S thione group at position 4, a 2-chlorophenyl substituent at position 2, and a phenyl group at N1. Its molecular formula is C20H17ClN2S with a molecular weight of 352.9 g/mol.

Molecular Formula C20H17ClN2S
Molecular Weight 352.9 g/mol
CAS No. 62721-97-5
Cat. No. B12920841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
CAS62721-97-5
Molecular FormulaC20H17ClN2S
Molecular Weight352.9 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl
InChIInChI=1S/C20H17ClN2S/c21-17-12-6-4-10-15(17)19-22-20(24)16-11-5-7-13-18(16)23(19)14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11,13H2
InChIKeyWNHSVQHQTZTDAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 62721-97-5): Physicochemical Identity and Procurement Baseline


2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a synthetic heterocyclic compound belonging to the tetrahydroquinazoline-4-thione family, characterized by a partially saturated 5,6,7,8-tetrahydroquinazoline core bearing a C=S thione group at position 4, a 2-chlorophenyl substituent at position 2, and a phenyl group at N1. Its molecular formula is C20H17ClN2S with a molecular weight of 352.9 g/mol [1]. The compound exhibits high lipophilicity (XLogP3-AA = 5.1) [1] and low topological polar surface area (47.7 Ų) [1]. This scaffold is encompassed within the generic formula of tetrahydroquinazoline derivatives claimed as KRAS protein inhibitors in patent WO 2019/155399 A1 (Pfizer Inc.), positioning it within a therapeutically validated chemotype [2]. It is commercially available at ≥98% purity (NLT 98%) under ISO-certified quality systems, making it suitable as a pharmaceutical intermediate and research probe .

Why Generic Substitution of In-Class Tetrahydroquinazoline-4-thiones Risks Assay Divergence: The Case for 2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (62721-97-5)


Tetrahydroquinazoline-4-thiones with different halogen identities, halogen positions, or core saturation states exhibit substantial variations in lipophilicity, electronic character, and steric profile that can dramatically alter target binding, membrane permeability, and metabolic stability. For instance, the chlorine-to-bromine substitution at the 2-aryl position changes molecular weight from 352.9 to 397.3 g/mol and modifies halogen bond donor capacity , while positional isomerism (chlorine on 1-phenyl vs. 2-phenyl) alters the molecular electrostatic potential surface . The tetrahydroquinazoline core (fraction sp3 = 0.20) provides conformational flexibility absent in fully aromatic quinazoline analogs, enabling induced-fit binding modes that may be exploited by certain targets such as KRAS [1]. Consequently, procurement of the exact compound with defined 2-(2-chlorophenyl), N1-phenyl, and 4-thione substitution is essential for experimental reproducibility. The quantitative evidence below demonstrates these differentiation dimensions.

Quantitative Differentiation Evidence for 2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (62721-97-5) vs. Closest Analogs


Elevated Lipophilicity (XLogP3 = 5.1) Differentiates 2-(2-Chlorophenyl)-1-phenyl-tetrahydroquinazoline-4-thione from the Fully Aromatic 2-(2-Chlorophenyl)quinazoline-4(3H)-thione Analog

The target compound exhibits an XLogP3-AA value of 5.1 [1], which is 0.49 log units higher than the logP of 4.6128 reported for the fully aromatic analog 2-(2-chlorophenyl)quinazoline-4(3H)-thione (CAS 18590-76-6) . This difference indicates that saturation of the 5,6,7,8-tetrahydro ring and the presence of the N1-phenyl substituent increase lipophilicity beyond what the aromatic core provides alone, with implications for membrane partitioning and protein binding.

Lipophilicity Physicochemical property comparison Membrane permeability

Chlorine vs. Bromine at 2-Aryl Position: 44.43 g/mol Molecular Weight Reduction and Distinct Halogen Bonding Profile

The chlorine-substituted target compound (MW = 352.9 g/mol) [1] is 44.43 g/mol lighter than the bromine analog 2-(2-bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 62721-95-3; MW = 397.33 g/mol) . Chlorine provides a weaker halogen bond donor (σ-hole magnitude ~10–15 kcal/mol) compared to bromine (~15–20 kcal/mol), while its smaller van der Waals radius (1.75 Å vs. 1.85 Å for Br) affords a tighter steric profile [2]. These differences can be decisive when optimizing for target binding pocket complementarity or when molecular weight reduction is sought to improve ligand efficiency metrics.

Halogen bonding Molecular weight optimization Lead compound selection

Topological Polar Surface Area (TPSA = 47.7 Ų) Supports Blood-Brain Barrier Penetration Potential vs. Higher-TPSA Quinazoline-4-thione Analogs

The target compound has a TPSA of 47.7 Ų [1], which is below the commonly accepted threshold of <60–70 Ų for favorable CNS penetration [2]. This represents a reduction of 13.1 Ų relative to the aromatic analog 2-(2-chlorophenyl)quinazoline-4(3H)-thione (TPSA = 60.8 Ų) , driven by the removal of the aromatic nitrogen lone pair contribution. Additionally, with zero hydrogen bond donors and only one hydrogen bond acceptor (C=S), the compound fulfills key criteria of the CNS multiparameter optimization (MPO) desirability scoring.

CNS drug design Blood-brain barrier permeability Physicochemical profiling

Scaffold Conformational Flexibility (Fraction sp3 = 0.20) of Tetrahydroquinazoline Core Enables Induced-Fit Binding Distinct from Planar Aromatic Quinazolines

The 5,6,7,8-tetrahydroquinazoline core of the target compound contains an sp3-hybridized cyclohexene ring (fraction sp3 = 0.20) [1], which introduces conformational flexibility absent in fully aromatic quinazoline scaffolds (fraction sp3 = 0). This flexibility enables the scaffold to adopt non-planar conformations that can better accommodate irregularly shaped binding pockets, such as the cryptic pocket of KRAS G12C [2]. The tetrahydroquinazoline scaffold with four points of diversification (including thione at position 4) has been shown to permit systematic exploration of chemical space in medicinal chemistry campaigns [3].

Conformational flexibility Induced-fit binding Scaffold optimization

Commercial Availability at NLT 98% Purity Under ISO Quality Systems vs. Uncertified or Lower-Purity Analog Sources

The target compound is commercially available from MolCore at NLT 98% purity under ISO-certified quality systems, with a documented molecular weight of 352.88 g/mol and CAS verification . In contrast, the non-chlorinated analog 1,2-diphenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 5021-54-5) is typically available at 95% purity , and the positional isomer 1-(4-chlorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione (CAS 21092-71-7) lacks comparable ISO-certified supply documentation. Higher purity and ISO certification directly reduce the risk of irreproducible results caused by unidentified impurities in screening assays.

Procurement quality ISO certification Reproducibility

Recommended Research and Industrial Application Scenarios for 2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (62721-97-5)


KRAS G12C Inhibitor Lead Optimization and SAR Expansion Studies

Given that the tetrahydroquinazoline scaffold is explicitly claimed in Pfizer's KRAS inhibitor patent WO 2019/155399 A1 [1], the target compound—featuring a 2-(2-chlorophenyl) substituent—serves as a strategic starting point for structure-activity relationship (SAR) campaigns targeting the KRAS G12C switch II pocket. Its chlorine substituent provides a defined halogen bond donor that can be systematically varied to bromine, fluorine, or hydrogen to map halogen bonding contributions [2]. The tetrahydro core's conformational flexibility (fraction sp3 = 0.20) facilitates exploration of binding pocket sub-sites inaccessible to planar aromatic analogs [3].

CNS-Penetrant Probe Development Leveraging Favorable Physicochemical Profile

With a TPSA of 47.7 Ų (below the 60–70 Ų CNS threshold), zero HBD, only one HBA (C=S), and a high XLogP3 of 5.1 [1], this compound is physicochemically predisposed for passive blood-brain barrier penetration [2]. CNS drug discovery programs seeking a lipophilic, low-polarity tetrahydroquinazoline-4-thione scaffold for kinase or GPCR targets expressed in the central nervous system should prioritize this compound over higher-TPSA aromatic quinazoline analogs, which carry additional polarity from ring nitrogen lone pairs.

Antifungal Agrochemical Lead Generation Based on 2-Arylquinazoline Fungicide Chemotype

The 2-arylquinazoline chemotype has established fungicidal activity, particularly against rusts and mildews, as documented in U.S. Patent 3,998,951 [1]. The target compound's 2-(2-chlorophenyl) substitution pattern aligns with the structural requirements identified in this patent class for antifungal activity [2]. Its high lipophilicity (XLogP3 = 5.1) is a favorable attribute for cuticular penetration in foliar fungicide applications, supporting its evaluation in agricultural antifungal screening cascades as a specialized analog within the 2-arylquinazoline series.

Procurement-Standardized Biological Screening with ISO-Certified High-Purity Material

For core facilities, screening centers, and CROs requiring reproducible biological assay results, this compound is available at NLT 98% purity under ISO-certified quality systems [1]. This specification compares favorably with the 95% typical purity of the 1,2-diphenyl analog [2], reducing the probability of impurity-driven assay artifacts. The documented molecular weight of 352.88 g/mol, CAS verification, and availability of MSDS and characterization data from the manufacturer support compliance with institutional procurement standards and electronic laboratory notebook documentation requirements.

Quote Request

Request a Quote for 2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.